molecular formula C7H4ClF2NO2 B6265287 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid CAS No. 1824104-99-5

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B6265287
CAS No.: 1824104-99-5
M. Wt: 207.6
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Description

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a difluoroacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Difluoroacetylation: The attachment of a difluoroacetic acid group to the 2-position of the pyridine ring.

Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride for halogenation, and difluoroacetic acid or its derivatives for difluoroacetylation. The reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and difluoroacetylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as:

    2-(6-chloropyridin-2-yl)acetic acid: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-(6-bromopyridin-2-yl)-2,2-difluoroacetic acid: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    2-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetic acid: Has an additional fluorine atom, potentially altering its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1824104-99-5

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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